N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves several synthetic routes, each with specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other reagents . This method ensures high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often involves continuous flow reactors and advanced purification techniques to meet the high demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for creating complex molecules and studying reaction mechanisms.
Biology
In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique properties make it a candidate for drug development, particularly in the treatment of certain diseases and conditions.
Industry
In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it an essential component in manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid can be compared with other similar compounds, such as:
CID 68263: Known for its use in peptide synthesis and organic reactions.
CID 530-62-1: Used in the coupling of amino acids and as a reagent in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability and reactivity. This makes it a versatile compound with a wide range of applications in various scientific fields.
Conclusion
This compound is a compound of significant interest due to its unique properties and potential applications. From its preparation methods to its chemical reactions and scientific research applications, this compound offers valuable insights and opportunities for further study and development.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,19H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2/t11-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSORXWBOEMOHDS-MERQFXBCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)N[C@@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.